dl-O-Phosphoserine
Overview
Description
dl-O-Phosphoserine is a phosphorylated amino acid that is of significant interest in the field of biochemistry and medicinal chemistry. It is a derivative of the amino acid serine, where a phosphate group is attached to the hydroxyl group of serine. This modification is critical in various biological processes, including protein phosphorylation, which plays a key role in signal transduction and regulation of enzyme activity.
Synthesis Analysis
The synthesis of dl-O-Phosphoserine and related compounds has been explored in several studies. A general method using diphenylphosphorylchloridate as the phosphorylating agent was introduced, which has been applied to synthesize phosphorylated peptides with satisfactory results . Additionally, the synthesis of the (α,α-difluoroalkyl)phosphonate analogue of L-phosphoserine has been reported, providing a form suitable for solid-phase peptide synthesis . These synthetic approaches are crucial for producing dl-O-Phosphoserine and its analogues for further biological and pharmacological studies.
Molecular Structure Analysis
The molecular structure of dl-O-Phosphoserine is characterized by the presence of a phosphate group attached to the serine backbone. This modification significantly alters the chemical and physical properties of the amino acid, making it a subject of interest in the study of enzyme-substrate interactions and protein modifications. The synthesis of analogues such as (α,α-difluoroalkyl)phosphonate of L-phosphoserine and non-phosphorous-containing phosphotyrosine isosteres further highlights the importance of understanding the molecular structure of dl-O-Phosphoserine and its derivatives.
Chemical Reactions Analysis
The chemical reactivity of dl-O-Phosphoserine is influenced by the presence of the phosphate group. Studies have shown that phosphoserine can act as an inhibitor towards proteolytic enzymes , and its analogues have been synthesized to explore their inhibitory spectrum and enzyme-substrate interactions . These chemical reactions are essential for the development of antimicrobial properties and potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of dl-O-Phosphoserine are distinct due to the phosphorylation of serine. The presence of the phosphate group affects the compound's solubility, stability, and interaction with other molecules, such as enzymes and substrates. The synthesis of stable isotope-substituted derivatives, such as DL-apiose, and their spectral analysis provide insights into the physical properties and behavior of such phosphorylated compounds in solution .
Scientific Research Applications
Bone Adhesives
- Scientific Field: Biomedical Engineering
- Application Summary: dl-O-Phosphoserine is used in the creation of novel adhesive mineral-organic bone cements. These cements are based on mixtures of dl-O-Phosphoserine and calcium phosphates, such as tetracalcium phosphate or α-tricalcium phosphate, as well as chelate setting magnesium phosphate cements .
- Methods of Application: The cements are analyzed by X-ray diffraction, Fourier infrared spectroscopy, and electron microscopy. They are also subjected to mechanical tests to determine the bond strength to bone after ageing at physiological conditions .
- Results: The novel biomineral adhesives demonstrate excellent bond strength to bone with approximately 6.6–7.3 MPa under shear load. The adhesives are also promising due to their cohesive failure pattern and ductile character .
Restorative Tonic
- Scientific Field: Biochemistry
- Application Summary: dl-O-Phosphoserine is used in combination with L-glutamine and vitamin B12 as a “roborant”—a restorative tonic. It is marketed under the trade names Vitasprint B12 and Fosforina B12 .
- Methods of Application: dl-O-Phosphoserine is biosynthesized via the enzymatic phosphorylation of L-serine .
- Results: The tonic is used for its restorative properties, although specific quantitative data or statistical analyses were not found .
Drug Delivery
- Scientific Field: Pharmacology
- Application Summary: dl-O-Phosphoserine is being explored in the field of drug delivery, particularly in the creation of poly(lactic-co-glycolic acid) nanoparticles. These nanoparticles can be used for controlled release and targeted delivery of drugs .
- Methods of Application: The nanoparticles are created using dl-O-Phosphoserine and other components, and then loaded with the drug to be delivered. The release of the drug is controlled by the composition of the nanoparticles .
- Results: While specific quantitative data or statistical analyses were not found, the use of dl-O-Phosphoserine in this context is promising for improving drug delivery methods .
Enzyme Inhibition
- Scientific Field: Biochemistry
- Application Summary: dl-O-Phosphoserine plays a role in enzyme inhibition, particularly in the inhibition of L-serine O-acetyltransferase (SAT) and L-cysteine desulfhydrases .
- Methods of Application: The inhibition is achieved by overexpressing the altered cysE gene encoding feedback inhibition-insensitive SAT and knocking out the genes encoding L-cysteine desulfhydrases .
- Results: This method of enzyme inhibition has been shown to be effective, although specific quantitative data or statistical analyses were not found .
Neuroscience
- Scientific Field: Neuroscience
- Application Summary: Phosphoserine aminotransferase (PSAT) is a pyridoxal 5′-phosphate-dependent enzyme involved in the second step of the phosphorylated pathway of serine biosynthesis. PSAT catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino donor .
- Methods of Application: The inhibition is achieved by overexpressing the altered cysE gene encoding feedback inhibition-insensitive l-serine O-acetyltransferase (SAT) and knocking out the genes encoding l-cysteine desulfhydrases .
- Results: This method of enzyme inhibition has been shown to be effective, although specific quantitative data or statistical analyses were not found .
Agriculture
- Scientific Field: Agriculture
- Application Summary: Phosphorus (P) is essential for plants and animals because of its role in vital life processes, such as in photosynthesis in plants and energy transformations in all forms of life. It also has a significant role in sustaining and building up soil fertility, particularly under intensive systems of agriculture .
- Methods of Application: The application of dl-O-Phosphoserine in agriculture is still under research .
- Results: While specific quantitative data or statistical analyses were not found, the use of dl-O-Phosphoserine in this context is promising for improving agricultural practices .
Safety And Hazards
Future Directions
The understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . By combining a method to biosynthesize phosphothreonine in cells with a selection approach, a phosphothreonyl-tRNA synthetase–tRNA CUA pair was discovered, creating an entirely biosynthetic route to incorporating phosphothreonine in proteins .
properties
IUPAC Name |
2-amino-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859358 | |
Record name | O-Phosphonoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dl-O-Phosphoserine | |
CAS RN |
17885-08-4 | |
Record name | O-Phospho-DL-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17885-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017885084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17885-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-serine dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOSERINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GV29P6OZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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